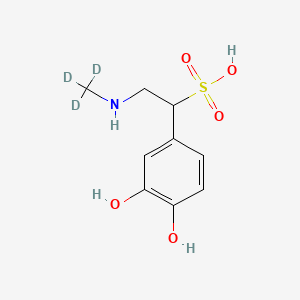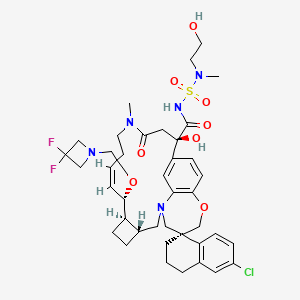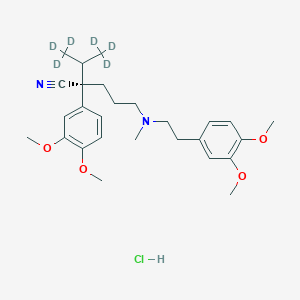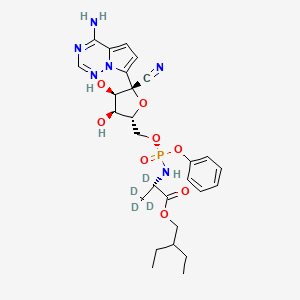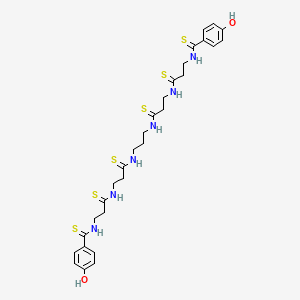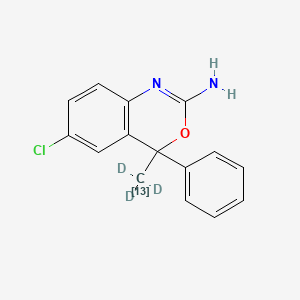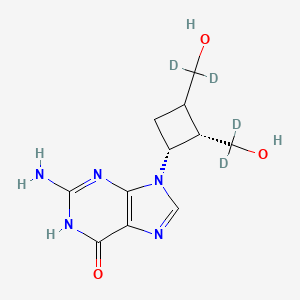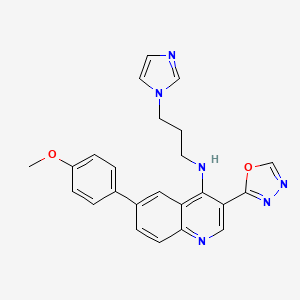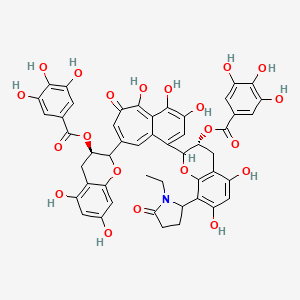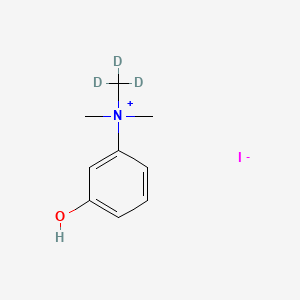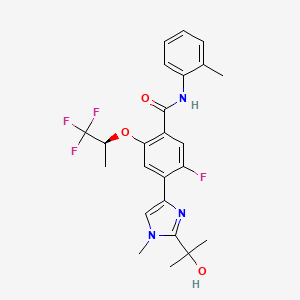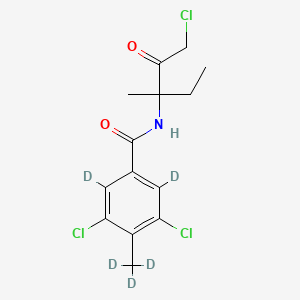
Zoxamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoxamide-d5 is a deuterated form of Zoxamide, a fungicide primarily used to control oomycete diseases in crops such as potatoes, tomatoes, and grapes. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecular structure. This modification is often used in scientific research to study metabolic pathways and the environmental fate of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zoxamide-d5 involves the incorporation of deuterium atoms into the molecular structure of Zoxamide. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under elevated temperatures and pressures to ensure complete exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient hydrogen-deuterium exchange. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange process. The final product is then purified using techniques such as chromatography to ensure the desired level of deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
Zoxamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically conducted under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, conducted under various conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Zoxamide-d5 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new fungicides and in environmental studies to assess the impact of fungicides on ecosystems.
Wirkmechanismus
Zoxamide-d5 exerts its effects by disrupting the formation of microtubules in fungal cells. It binds to beta-tubulin, a protein that is essential for the polymerization of microtubules. This binding inhibits the assembly of microtubules, leading to mitotic arrest and cell death in the target fungi. The disruption of microtubule formation is a critical pathway in the compound’s fungicidal activity.
Vergleich Mit ähnlichen Verbindungen
Zoxamide-d5 belongs to the benzamide class of fungicides, which includes other compounds such as ethaboxam and diethofencarb. Compared to these compounds, this compound is unique due to its deuterated structure, which provides enhanced stability and allows for detailed metabolic and environmental studies. Other similar compounds include:
Ethaboxam: Another benzamide fungicide with a similar mode of action.
Diethofencarb: A phenylcarbamate fungicide that also targets microtubules but has different resistance profiles.
Eigenschaften
Molekularformel |
C14H16Cl3NO2 |
|---|---|
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/i2D3,5D,6D |
InChI-Schlüssel |
SOUGWDPPRBKJEX-LYADJXJXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1Cl)C([2H])([2H])[2H])Cl)[2H])C(=O)NC(C)(CC)C(=O)CCl |
Kanonische SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



